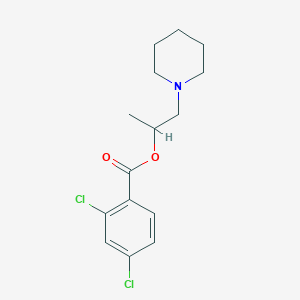
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block the adenosine A1 receptor, which plays an important role in regulating various physiological functions in the body.
Mécanisme D'action
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptors are involved in the regulation of various physiological functions, such as heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound can modulate these physiological functions and provide insights into the role of adenosine A1 receptors in different diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different studies. For example, in studies related to cardiovascular diseases, this compound has been found to reduce blood pressure and improve cardiac function. In studies related to the central nervous system, this compound has been found to reduce anxiety and depression-like behavior in animal models. In studies related to cancer, this compound has been found to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has several advantages for lab experiments. It is a highly selective antagonist for adenosine A1 receptors, which allows for specific modulation of these receptors without affecting other receptors. It is also a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. However, this compound also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It is also relatively expensive compared to other compounds, which may limit its use in some studies.
Orientations Futures
There are several future directions for 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate research. One area of interest is the role of adenosine A1 receptors in cancer, as this compound has shown promising results in inhibiting tumor growth and metastasis. Another area of interest is the role of adenosine A1 receptors in the central nervous system, as this compound has shown potential in reducing anxiety and depression-like behavior. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans, as most studies to date have been conducted in animal models.
Méthodes De Synthèse
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with piperidine, followed by the reaction of the resulting product with isopropyl chloroformate. The final product is obtained by purification through column chromatography. This synthesis method has been well established and has been used in many studies to produce high-quality this compound.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological functions. It has been used in studies related to cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as in studies related to the central nervous system, such as pain, anxiety, and depression. This compound has also been used in studies related to cancer, as adenosine A1 receptors have been found to play a role in tumor growth and metastasis.
Propriétés
Formule moléculaire |
C15H19Cl2NO2 |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-11(10-18-7-3-2-4-8-18)20-15(19)13-6-5-12(16)9-14(13)17/h5-6,9,11H,2-4,7-8,10H2,1H3 |
Clé InChI |
VOXVNRCZYRFDLV-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)



![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)